REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:5]=2[N:6]=1.N([O-])=O.[Na+].[ClH:17]>[O-]S([O-])(=O)=O.[Cu+2].Cl[Cu]>[Cl:17][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:5]=2[N:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CuCl
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at ambient temp. for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |